molecular formula C14H9BrFN3O2S B2439725 N-(4-bromo-2-fluorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-59-0

N-(4-bromo-2-fluorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2439725
CAS RN: 851945-59-0
M. Wt: 382.21
InChI Key: RMDUKKVTWXGDCS-UHFFFAOYSA-N
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Description

The compound “N-(4-bromo-2-fluorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a complex organic molecule. It contains a thiazolo[3,2-a]pyrimidine core, which is a bicyclic system with a five-membered thiazole ring fused to a six-membered pyrimidine ring. The molecule also has a carboxamide group attached to the 6-position of the pyrimidine ring and a 4-bromo-2-fluorophenyl group attached to the nitrogen of the thiazole ring. The 3-position of the thiazole ring is substituted with a methyl group and the 5-position has a carbonyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromaticity in the thiazolo[3,2-a]pyrimidine core, the polarity of the carboxamide group, and the presence of halogens (bromine and fluorine) in the phenyl ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by several factors, including the electrophilicity of the carbonyl group, the nucleophilicity of the amide nitrogen, and the potential for electrophilic aromatic substitution on the phenyl ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar groups like the carboxamide would likely make it somewhat soluble in polar solvents, while the aromatic rings would likely confer solubility in nonpolar solvents .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Anti-Inflammatory and Analgesic Agents: The compound’s structure suggests potential anti-inflammatory and analgesic properties. Researchers have synthesized related derivatives, such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide , which exhibit promising activities . These compounds could serve as leads for developing novel anti-inflammatory drugs.

Structural Biology and Crystallography

Crystal Structure Analysis: Researchers have investigated the crystal structure of related compounds containing the 1,2,3,4-tetrahydroquinoline unit. By comparing these structures, insights into the conformational preferences and intermolecular interactions of our compound can be gained . Such studies contribute to our understanding of molecular packing and stability.

Antimicrobial and Anticancer Research

N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives: Efforts to combat drug resistance by pathogens and cancer cells have led to the study of newly synthesized derivatives. These compounds, including our target molecule, may exhibit antimicrobial and anticancer activities. Investigating their molecular structures and pharmacological profiles is crucial for potential therapeutic applications .

Mechanism of Action

Target of Action

The primary targets of this compound are cancer cells, specifically human breast carcinoma cell line (MCF-7), human lung adenocarcinoma cell line (A549), and human cervical cancer cell line (HeLa) . These cells are targeted due to their rapid division and potential to form tumors .

Mode of Action

The compound interacts with its targets by inhibiting the CDK enzyme . This inhibition disrupts the genetic pathways of the cancer cells, leading to cell death by apoptosis . The compound’s cytotoxic activity is particularly potent against A549 and HeLa cell lines .

Biochemical Pathways

The compound affects the biochemical pathways related to cell division and growth. By inhibiting the CDK enzyme, it disrupts the cell cycle, preventing the cancer cells from dividing and growing . This leads to apoptosis, or programmed cell death .

Pharmacokinetics

The compound’s moderate level of lipophilicity suggests it may have favorable absorption and distribution characteristics .

Result of Action

The result of the compound’s action is the death of cancer cells. Specifically, the compound has shown potent cytotoxic activity against A549 and HeLa cell lines, with IC50 values of 3.1±0.4 µM and 9.8±0.4 µM, respectively . It also displayed good activity against MCF-7 with an IC50 value of 6.8±0.7 µM .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the position of substituents in the initial aldehyde was found to be a crucial factor determining the reaction direction . Additionally, the reactions were carried out with equimolar amounts of the reactants in isopropyl alcohol at 20°C under ultrasonic irradiation

Future Directions

The thiazolo[3,2-a]pyrimidine core is found in a number of biologically active compounds, so this compound could potentially have interesting biological activities. Future research could involve testing this compound for various biological activities, as well as exploring different substitutions on the thiazolo[3,2-a]pyrimidine core to optimize its properties .

properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrFN3O2S/c1-7-6-22-14-17-5-9(13(21)19(7)14)12(20)18-11-3-2-8(15)4-10(11)16/h2-6H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDUKKVTWXGDCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-fluorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

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